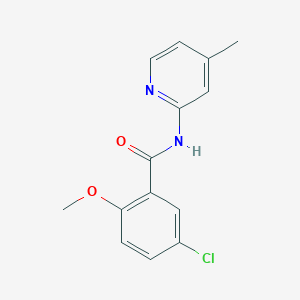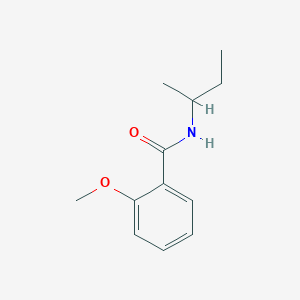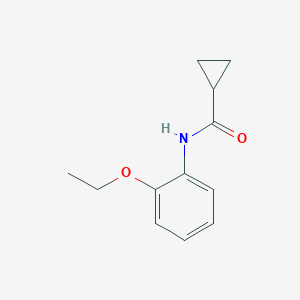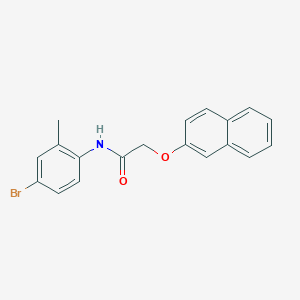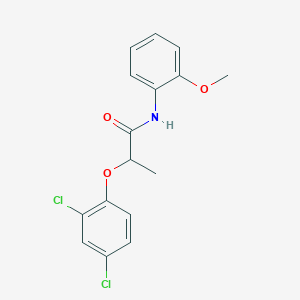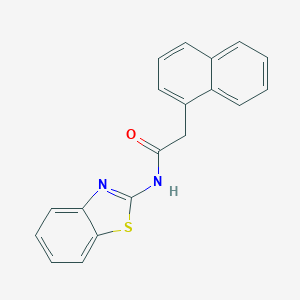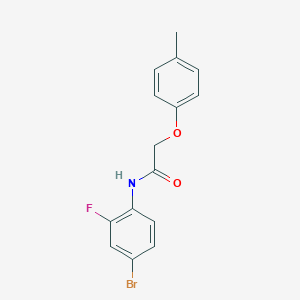![molecular formula C31H30N2O4 B291384 2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)
2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of 2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for the study of 2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another potential direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapies.
Synthesis Methods
The synthesis of 2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This is then reacted with 4-aminobenzylamine to form 4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenylamine. The final step involves the reaction of this compound with 2-ethoxy-N-(4-fluorophenyl)benzamide to form 2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide.
Scientific Research Applications
2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
Molecular Formula |
C31H30N2O4 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-ethoxy-N-[4-[[4-[(2-ethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C31H30N2O4/c1-3-36-28-11-7-5-9-26(28)30(34)32-24-17-13-22(14-18-24)21-23-15-19-25(20-16-23)33-31(35)27-10-6-8-12-29(27)37-4-2/h5-20H,3-4,21H2,1-2H3,(H,32,34)(H,33,35) |
InChI Key |
IQZIYQUKYZCJKU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OCC |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






